(Acetylacetonato)(1,5-cyclooctadiene)iridium(I): A Comprehensive Technical Guide for Catalysis and Synthesis
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I): A Comprehensive Technical Guide for Catalysis and Synthesis
Abstract: This technical guide provides an in-depth analysis of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), a pivotal organometallic complex in modern synthetic chemistry. We will explore its fundamental properties, a detailed synthesis protocol, and its handling, with a primary focus on its application as a highly effective and air-stable catalyst precursor for C-H activation and asymmetric hydrogenation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this iridium complex to construct complex molecular architectures with high precision and efficiency.
Introduction: The Strategic Advantage of [Ir(acac)(cod)] in Catalysis
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I), commonly abbreviated as [Ir(acac)(cod)], stands as a cornerstone precursor in the field of homogeneous catalysis. Its prevalence stems from a finely tuned balance of stability and reactivity, conferred by its distinct ligand sphere. The complex features a robust, bidentate acetylacetonate (acac) ligand and a labile, weakly coordinating 1,5-cyclooctadiene (cod) ligand.[1]
The acac ligand imparts significant thermal and oxidative stability to the iridium(I) center, making the solid compound remarkably air-stable for an organometallic precursor.[1] This is a critical logistical advantage, simplifying storage and handling compared to more sensitive reagents. Conversely, the cod ligand is readily displaced by a vast array of other ligands, particularly phosphines, or by substrates themselves. This lability is the key to its function, as it allows for the in situ generation of the true catalytically active species, tailored to a specific transformation.[2] This guide will provide the technical details necessary to exploit these features, from its synthesis to its application in cutting-edge catalytic reactions.
Core Properties and Characterization
A comprehensive understanding of the physicochemical properties of [Ir(acac)(cod)] is fundamental to its successful application.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₉IrO₂ | [3][4] |
| Molecular Weight | 399.51 g/mol | [3][4] |
| Appearance | Orange-red or red-orange crystalline solid | [1] |
| CAS Number | 12154-84-6 | [4] |
| Melting Point | 150-155 °C (decomposes) | [4] |
| Solubility | Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), aromatic hydrocarbons (benzene, toluene), and ethers (THF, diethyl ether). | [5] |
| Stability | Air-stable as a solid. Solutions may exhibit slow decomposition upon prolonged exposure to air and light. | [1] |
Structural Framework:
The iridium(I) center in [Ir(acac)(cod)] adopts a square planar coordination geometry. The two double bonds of the 1,5-cyclooctadiene ligand and the two oxygen atoms of the acetylacetonate ligand occupy the four coordination sites.
Caption: Structure of [Ir(acac)(cod)] highlighting the square planar geometry.
Synthesis and Handling
Synthesis Protocol:
The synthesis of [Ir(acac)(cod)] is reliably achieved from the common starting material chloro(1,5-cyclooctadiene)iridium(I) dimer, [(cod)IrCl]₂. The following protocol is adapted from established procedures for similar β-diketonate complexes.[6]
Caption: General workflow for the synthesis of [Ir(acac)(cod)].
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a Schlenk flask under a nitrogen atmosphere, add chloro(1,5-cyclooctadiene)iridium(I) dimer (1.0 equiv) and anhydrous benzene (or dichloromethane).
-
Reagent Addition: Add acetylacetone (2.0 equiv) to the stirred suspension. Then, add triethylamine (excess, e.g., 5 equiv) dropwise via syringe.
-
Causality: Triethylamine acts as a base to deprotonate acetylacetone, forming the acetylacetonate anion required for ligation to the iridium center. It also scavenges the HCl that is formally eliminated, precipitating as triethylammonium chloride.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will typically change color, and a white precipitate ([HNEt₃]Cl) will form.
-
Isolation of Crude Product: Filter the reaction mixture through a cannula or a frit under inert atmosphere to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of the anhydrous solvent.
-
Solvent Removal: Remove the solvent from the combined filtrate in vacuo to yield the crude [Ir(acac)(cod)] as an orange-red solid.
-
Purification: Recrystallize the crude product by dissolving it in a minimal amount of dichloromethane and slowly adding hexane until precipitation begins. Cool the solution to yield pure, crystalline [Ir(acac)(cod)].
Safe Handling and Storage:
While the solid is air-stable, [Ir(acac)(cod)] is an expensive precious metal compound and should be handled with care. Standard laboratory personal protective equipment (gloves, safety glasses) is required. For catalytic applications where anhydrous and anaerobic conditions are critical, all manipulations, especially the preparation of solutions, should be performed under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques. Store the solid in a cool, dark, and dry place.
Applications in Advanced Catalysis
[Ir(acac)(cod)] serves as a precursor, reacting in situ with added ligands (often chiral phosphines) to generate the active catalyst. This approach provides flexibility and allows for rapid screening of ligands to optimize a given transformation.
4.1. Iridium-Catalyzed Asymmetric Hydrogenation:
Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules, particularly chiral alcohols and amines. Iridium catalysts derived from [Ir(acac)(cod)] are highly effective for the hydrogenation of challenging substrates like unfunctionalized olefins and ketones.
Catalytic Cycle for Asymmetric Ketone Hydrogenation:
Caption: A plausible catalytic cycle for iridium-catalyzed asymmetric ketone hydrogenation.
Representative Protocol for Asymmetric Hydrogenation of an Aromatic Ketone:
This protocol is adapted from established procedures for iridium-catalyzed asymmetric hydrogenations.[7][8]
-
Catalyst Pre-formation: In a glovebox, add [Ir(acac)(cod)] (0.005-0.01 equiv) and the chosen chiral phosphine ligand (e.g., a P-stereogenic MaxPHOX ligand, ~1.1 equiv relative to Ir) to a high-pressure reactor vessel.[9]
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., dichloromethane or THF).
-
Activation: Stir the solution at room temperature for 15-30 minutes to allow for ligand exchange and formation of the active catalyst precursor.
-
Causality: This pre-stirring step allows the chiral ligand to displace the 'cod' and 'acac' ligands, forming the catalytically relevant chiral iridium complex before the substrate is introduced.
-
-
Substrate Addition: Add the prochiral ketone (1.0 equiv) to the reactor.
-
Reaction Execution: Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 30-50 bar). Heat the reaction to the desired temperature (e.g., 40-60 °C) and stir for the required time (typically 12-24 hours).
-
Workup and Analysis: After cooling and carefully venting the hydrogen, remove the solvent in vacuo. The enantiomeric excess (ee) of the resulting chiral alcohol can be determined by chiral HPLC or GC analysis. The product can be purified by column chromatography.
4.2. C-H Activation and Functionalization:
[Ir(acac)(cod)] is also a precursor for catalysts used in C-H activation, a transformative strategy that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. This approach offers significant advantages in terms of atom economy and step-efficiency over traditional cross-coupling methods.
Conclusion
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is a supremely versatile and user-friendly entry point into the rich field of iridium catalysis. Its inherent stability simplifies handling and storage, while the lability of its diene ligand provides a gateway to a vast array of catalytically active species. By understanding its fundamental properties and the rationale behind its use in protocols for key transformations like asymmetric hydrogenation, researchers can effectively harness its potential to accelerate discovery and innovation in drug development and chemical synthesis.
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